molecular formula C16H18N2O4 B2951131 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941958-42-5

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2951131
CAS No.: 941958-42-5
M. Wt: 302.33
InChI Key: STOOFSXFWNKACY-UHFFFAOYSA-N
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Description

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran moiety, which is known for its diverse biological activities, and a piperazine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 7-methoxy-1-benzofuran-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(7-hydroxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one.

    Reduction: Formation of 4-(7-methoxy-1-benzofuran-2-hydroxyl)-3,3-dimethylpiperazin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity, while the piperazine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-1-benzofuran-2-carbonyl chloride
  • 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-(2-phenylethyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one stands out due to its unique combination of a benzofuran moiety and a piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2)15(20)17-7-8-18(16)14(19)12-9-10-5-4-6-11(21-3)13(10)22-12/h4-6,9H,7-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOOFSXFWNKACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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